![molecular formula C13H13N5 B5880945 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline, also known as PTQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTQX is a potent antagonist of the glutamate receptor, which plays a crucial role in synaptic plasticity and neuronal signaling.
Mécanisme D'action
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to its glycine site. This prevents the activation of the receptor by the neurotransmitter glutamate, leading to a decrease in calcium influx and subsequent inhibition of synaptic plasticity. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to block the AMPA receptor, which is involved in fast synaptic transmission.
Biochemical and Physiological Effects
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce excitotoxicity, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a potent and selective antagonist of the glutamate receptor, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Its high potency and selectivity also make it useful for identifying potential therapeutic targets for neurodegenerative diseases. However, 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has some limitations for lab experiments, including its potential toxicity and lack of specificity for different subtypes of glutamate receptors.
Orientations Futures
There are several future directions for research on 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. One area of interest is the development of more selective and potent antagonists of the glutamate receptor. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders such as epilepsy and schizophrenia. Additionally, the potential therapeutic applications of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Conclusion
In conclusion, 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent and selective antagonism of the glutamate receptor has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. While 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has some limitations, it has the potential to provide valuable insights into the mechanisms underlying neurodegenerative diseases and to identify potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2,3-dichloroquinoxaline with pyrrolidine and sodium azide in the presence of a palladium catalyst. The resulting compound is then treated with hydrazine hydrate to yield 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. This method has been optimized to produce high yields and purity of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline.
Applications De Recherche Scientifique
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-6-11-10(5-1)15-12(17-7-3-4-8-17)13-16-14-9-18(11)13/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYHQGLCPITRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.